3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a pentan-2-yl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Its molecular formula is C11H21N3 (molecular weight: 195.31 g/mol). The compound’s structure combines a rigid pyrazole core with a flexible aliphatic chain, influencing its physicochemical properties, such as solubility and lipophilicity.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-7(2)13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |
InChI Key |
VZQQCCJKYLRRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a one-pot reaction of:
- A primary aliphatic amine (in this case, pentan-2-amine or structurally related amines),
- A 1,3-diketone (commonly 2,4-pentanedione),
- O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source,
- In a polar aprotic solvent such as dimethylformamide (DMF).
The reaction proceeds under controlled heating (around 85 °C) for approximately 1.5 hours, followed by workup and purification steps.
Detailed Experimental Procedure
- Dissolve the primary amine (1.00 mmol) in 5.0 mL of DMF in a screw-cap vial with stirring.
- Cool the mixture in an ice–NaCl bath.
- Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and 2,4-pentanedione (1.10 mmol) sequentially.
- Immediately seal the vial and heat at 85 °C for 1.5 hours.
- Upon completion, pour the reaction mixture into 1 M NaOH (100 mL) and extract with dichloromethane (DCM) three times.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography using silica gel or basic alumina with appropriate solvent gradients (e.g., pentane–ether or hexane–ethyl acetate).
Yield and Purity
The isolated yield of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine under optimized conditions is approximately 44% to 45%. The product is typically obtained as a colorless volatile liquid with high purity confirmed by NMR and mass spectrometry.
Reaction Optimization and Variables
Effect of Temperature and Reagent Equivalents
Influence of Additives
- Addition of water, acetic acid, or weak bases has minimal impact on yield.
- Use of diisopropylethylamine (DIPEA) decreases yield, possibly due to interference with reaction intermediates.
Comparative Data Table of Related N-Substituted Pyrazoles Synthesis
| Compound Name | Amine Used | Yield (%) | Reaction Temp (°C) | Purification Method | Physical State |
|---|---|---|---|---|---|
| 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine | Pentan-2-amine | 44-45 | 85 | Column chromatography (basic alumina, pentane–ether) | Colorless volatile liquid |
| 3,5-Dimethyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole | 3,3-Dimethylbutan-2-amine | 44 | 85 | Column chromatography | Colorless volatile liquid |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4,4-Trimethylpentan-2-amine | 38 | 85 | Silica gel chromatography | Yellowish oil |
| 3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole | 2-Methylbutan-2-amine | 36 | 85 | Silica gel chromatography | Yellowish volatile liquid |
Note: All reactions used 2,4-pentanedione and *O-(4-nitrobenzoyl)hydroxylamine in DMF solvent with similar reaction times.*
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings :
However, its pentan-3-yl isomer may exhibit distinct stereoelectronic effects due to the branching position.
Aromatic vs. Aliphatic Substituents :
- Aromatic substituents, such as 3-(trifluoromethyl)benzyl and 1-naphthylmethyl , significantly increase molecular weight and steric bulk, which may enhance binding to hydrophobic targets (e.g., enzymes or receptors) but reduce solubility.
Heterocyclic Substituents :
- The oxetan-3-yl group introduces a polar oxygen atom, improving water solubility compared to purely aliphatic chains. This modification is critical for pharmacokinetic optimization in drug design.
Biological Activity Trends :
- Analogs with fluorinated aromatic groups (e.g., 3-(trifluoromethyl)benzyl ) show promise in targeting proteins like GLUT1, leveraging both hydrophobic and electronic interactions. In contrast, aliphatic derivatives (e.g., pentan-2-yl) may prioritize metabolic stability over target affinity.
Synthetic Pathways :
- Substituted pyrazole amines are typically synthesized via cyclocondensation of hydrazines with diketones or β-ketoesters, followed by functionalization at the 1-position (e.g., alkylation or benzylation) . Modifications at the 4-amine position are less common but feasible via nucleophilic substitution.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
Biological Activity
3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine is an organic compound featuring a pyrazole ring with two methyl groups at the 3 and 5 positions, and a pentan-2-yl group at the 1 position. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The unique structure of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine contributes to its reactivity and interaction with biological targets. The presence of the pyrazole ring allows for various substitutions that can enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. A study compared its cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines to those of Cisplatin, a standard chemotherapy drug. The results indicated that certain derivatives of this compound exhibited IC50 values of 5.35 μM for HepG2 and 8.74 μM for A549 cells, showcasing promising anticancer activity while exhibiting lower toxicity against normal fibroblast cells (MRC-5) .
The biological activity of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine is believed to stem from its ability to interact with specific enzymes or receptors within the body. This interaction may modulate enzyme activity or receptor signaling pathways, leading to desired therapeutic effects.
Comparative Analysis
To better understand the unique properties of 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Lacks the pentan-2-yl substituent |
| 1-(Pentyl)-3,5-dimethylpyrazole | Pyrazole ring with a pentyl group | Different alkyl chain length compared to pentan-2-y |
| 3-Methyl-1-(pentan-2-yl)-1H-pyrazole | Methyl group at position 3 | Only one methyl substitution affecting reactivity |
| 4-Aminoantipyrine | Pyrazole ring with amino substitution | Different functional group leading to distinct properties |
This table highlights how the specific combination of functional groups in 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amines contributes to its distinct biological activity profile.
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted by Fouad et al., several derivatives of pyrazole were synthesized and evaluated for their anticancer properties. The study found that the derivatives based on 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,5-Dimethyl-1-(pentan-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of acetylacetone derivatives with hydrazine, followed by alkylation using 2-pentanol or its halogenated analogs. For example, bromination of hydrazine intermediates (e.g., 1-ethylidene-2-(4-nitrophenyl)hydrazine) followed by reaction with acetylacetone under sodium ethoxide catalysis yields pyrazole precursors, which are further alkylated . Optimization involves controlling stoichiometry (1:1.2 molar ratio of hydrazine to acetylacetone) and temperature (60–80°C for 6–8 hours) to maximize yield (reported ~70–80%).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 3 and 5, pentan-2-yl at N1).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₉N₃, MW 181.28).
- HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
- Melting Point : Reported 204–205°C (consistent with crystalline stability) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store in sealed, light-resistant containers under dry conditions at 2–8°C. Avoid exposure to moisture or acidic/basic environments, as the amine group may degrade. Stability studies indicate a 1-year shelf life under these conditions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?
- Methodology : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or disordered substituents (e.g., the pentan-2-yl group). Key steps:
- Apply TWIN/BASF commands for twinning correction.
- Refine anisotropic displacement parameters for heavy atoms.
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., kinase inhibition)?
- Methodology :
- Trifluoromethylation : Introduce CF₃ groups at the phenyl or pyrazole ring via Ullmann coupling or nucleophilic substitution (e.g., using 3-(trifluoromethyl)benzyl chloride). Monitor reactivity using DFT calculations to predict electronic effects .
- Pharmacophore Modeling : Align substituents (e.g., methyl groups) with hydrophobic pockets of target proteins. For example, derivatives like 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine show GLUT1 inhibition (IC₅₀ = 12 nM) .
Q. What experimental approaches address batch-to-batch variability in purity during scale-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line HPLC or FTIR to monitor reaction progression.
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to achieve ≥99% purity.
- Elemental Analysis : Cross-validate purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C 66.26%, H 10.56%, N 23.18%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
